molecular formula C10H17F3N2O2 B2679931 N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320421-43-8

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2679931
CAS No.: 2320421-43-8
M. Wt: 254.253
InChI Key: HRRSFPMNHOFYQU-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a tert-butyl group, a trifluoroethoxy group, and an azetidine ring, which contribute to its unique chemical properties.

Scientific Research Applications

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity to these targets, while the azetidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group .

Properties

IUPAC Name

N-tert-butyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)14-8(16)15-4-7(5-15)17-6-10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSFPMNHOFYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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